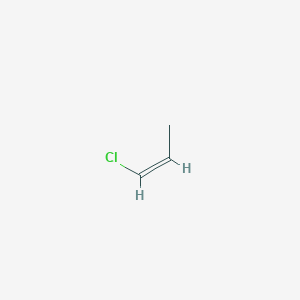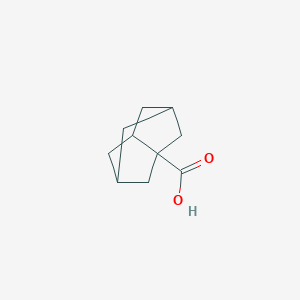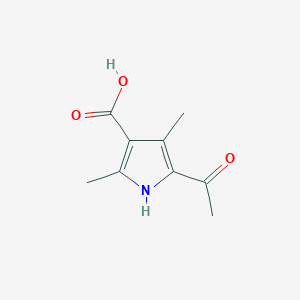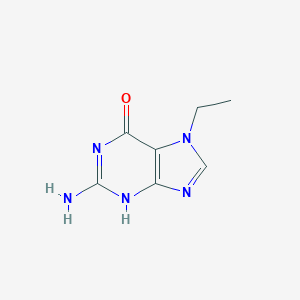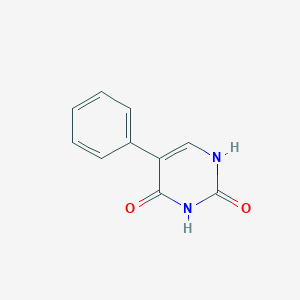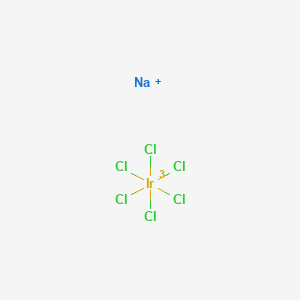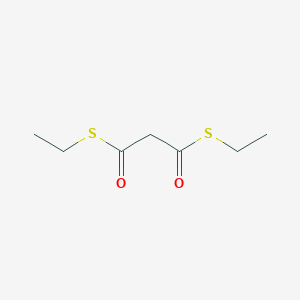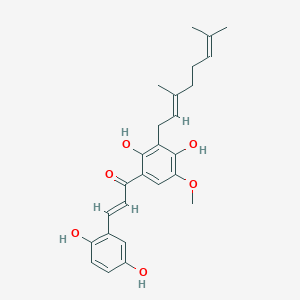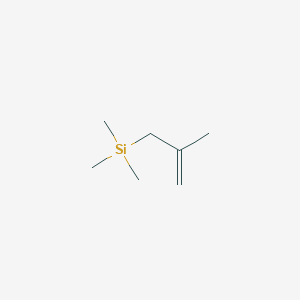
Methallyltrimethylsilane
概要
説明
It is a colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C . This compound is widely used in organic synthesis due to its ability to act as an allyl donor in various chemical reactions.
準備方法
Methallyltrimethylsilane can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of trimethylchlorosilane with methallyl chloride in the presence of a base such as sodium hydride. The reaction proceeds as follows[ \text{(CH}_3\text{)}_3\text{SiCl} + \text{CH}_2\text{=C(CH}_3\text{)CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{C(CH}_3\text{)=CH}_2 + \text{NaCl} ]
Industrial Production: Industrially, this compound is produced by the reaction of silane with isobutylene under controlled conditions to achieve high purity and yield.
化学反応の分析
Methallyltrimethylsilane undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens.
Major Products: The major products formed depend on the specific reaction conditions but often include silanols, siloxanes, and substituted silanes
科学的研究の応用
Methallyltrimethylsilane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
作用機序
The mechanism of action of methallyltrimethylsilane involves its role as an allyl donor in catalytic reactions. For instance, in Grignard Nozaki-Hiyama methallylations, it acts as an efficient allyl donor, proceeding via iridium-catalyzed transfer hydrogenation. The molecular targets and pathways involved include the activation of the allyl group and its subsequent transfer to the substrate.
類似化合物との比較
Methallyltrimethylsilane can be compared with other similar compounds such as:
Allyltrimethylsilane: Similar in structure but lacks the methyl group on the allyl moiety.
Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.
Trimethylsilylacetylene: Contains an acetylene group instead of an allyl group.
This compound is unique due to its specific structure, which allows for selective reactions and high reactivity in enantioselective synthesis .
特性
IUPAC Name |
trimethyl(2-methylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVJMAKUWHECNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349033 | |
| Record name | Methallyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-38-1 | |
| Record name | Methallyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methallyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methallyltrimethylsilane function as a reagent in organic synthesis?
A1: this compound acts as a source of the methallyl group (CH2=C(CH3)CH2-) in various organic reactions. It participates in Lewis acid-mediated reactions with electrophiles, effectively adding the methallyl group to the target molecule. For example, it reacts with vinyl diazonium ions in the presence of a Lewis acid to yield β-allyl-α-diazo carbonyl products. [] This approach allows for the synthesis of complex diazo-containing molecules.
Q2: Can you describe a specific application of this compound in the synthesis of complex molecules?
A3: this compound plays a crucial role in synthesizing 2-oxindoles with an all-carbon quaternary center at the pseudobenzylic position. [] The reaction involves a Lewis acid-catalyzed reaction of in-situ generated 2H-indol-2-one with this compound, resulting in the desired product. This method offers a straightforward approach to access valuable 2-oxindole derivatives.
Q3: Are there any analytical applications of this compound?
A4: Yes, this compound is utilized in the synthesis of trimethylsilyl 2-methylprop-2-ene-1-sulfinate (Vogel’s silyl sulfinate), a valuable derivatizing agent for quantitative GC-MS analysis. [] It readily silylates carbohydrates and other polyhydroxylated compounds, producing gaseous byproducts (SO2 and isobutene) that don't interfere with analysis. This characteristic makes it suitable for quantifying compounds like ribose and malic acid.
Q4: How does the structure of this compound influence its reactivity?
A5: The presence of the trimethylsilyl group in this compound increases the nucleophilicity of the allylic carbon, making it more reactive towards electrophiles. Additionally, the methyl substituent on the double bond introduces steric hindrance, which can influence the regio- and stereoselectivity of reactions. For example, in the Lewis acid-mediated reaction with vinyl diazonium ions, the steric bulk of the trimethylsilyl and methyl groups likely directs the electrophilic attack to the less hindered end of the allyl system. [] This structural feature highlights the significance of steric effects in controlling reaction outcomes.
Q5: What are the potential limitations or challenges associated with the use of this compound?
A6: One potential challenge in using this compound is its sensitivity to strong acids and bases. Careful control of reaction conditions is essential to prevent undesired side reactions. Additionally, the stereochemical outcome of reactions involving this compound can be unpredictable, requiring thorough investigations and optimization for each specific application. [] Understanding these limitations and potential challenges is crucial for successfully incorporating this reagent into synthetic strategies.
Q6: How does this compound contribute to the understanding of reaction mechanisms?
A7: The use of this compound as a nucleophile in competition experiments with isopropanol helped elucidate the mechanism of glycosylation reactions. [] This approach, coupled with kinetic isotope effect studies and computational calculations, provided valuable insights into the SN1-like and SN2-like pathways involved in the formation of different glycosidic linkages. This highlights the importance of this compound as a tool for mechanistic investigations in organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
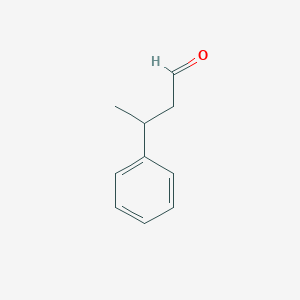
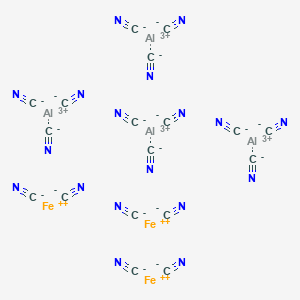
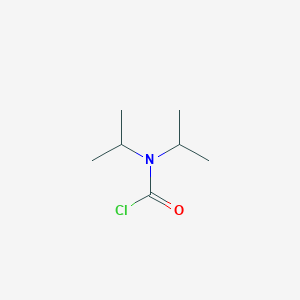
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
